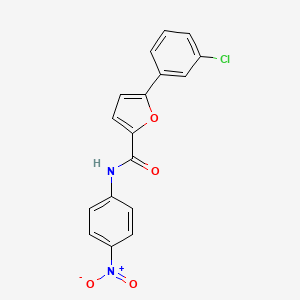
5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide, also known as Furamidine, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of furamidines, which are organic compounds that contain a furan ring and an amidine group. Furamidines have been studied extensively due to their diverse biological activities, including antiprotozoal, antiviral, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide is not fully understood. However, it is believed to act by binding to the DNA of the target organism, thereby inhibiting DNA replication and causing cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been shown to have good bioavailability and to be well-tolerated in animal models. This compound has been shown to have a long half-life, which makes it a promising candidate for the treatment of chronic infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide is its broad-spectrum activity against various pathogens. It has also been shown to be effective against drug-resistant strains of Trypanosoma brucei and HIV-1. However, one of the limitations of this compound is its potential toxicity at high doses. Further studies are needed to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide. One potential application is in the treatment of neglected tropical diseases, such as African trypanosomiasis and Chagas disease. This compound has also been shown to exhibit anticancer activity, and further studies are needed to determine its potential as a cancer therapeutic. Additionally, this compound derivatives could be developed to improve its pharmacokinetic properties and reduce toxicity. Overall, this compound has the potential to be a valuable tool in the fight against infectious diseases and cancer.
Synthesemethoden
The synthesis of 5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide involves the reaction of 3-chloroaniline and 4-nitrophenyl isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the furan ring. The resulting compound is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antiprotozoal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. This disease is prevalent in sub-Saharan Africa and affects millions of people each year. This compound has also been shown to possess antiviral activity against HIV-1, the virus that causes AIDS.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-3-1-2-11(10-12)15-8-9-16(24-15)17(21)19-13-4-6-14(7-5-13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEVXZHMRSKAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5018317.png)
![5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018320.png)

![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B5018328.png)
![6-methyl-5-{5-[4-(1H-tetrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5018345.png)

![N-(2,4-dimethoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B5018356.png)
![10-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5018365.png)
![N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5018370.png)

![2-(ethylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5018386.png)

![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide](/img/structure/B5018411.png)
